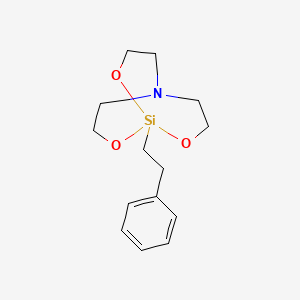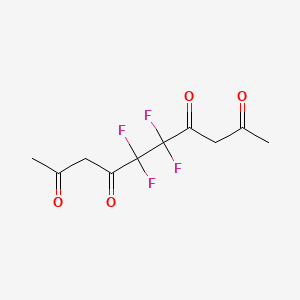
(12S)-12-Hydroxyheptadeca-8,10-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(12S)-12-Hydroxyheptadeca-8,10-dienoic acid is a unique organic compound characterized by its hydroxy and diene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (12S)-12-Hydroxyheptadeca-8,10-dienoic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method includes the use of heptadeca-8,10-dienoic acid as a precursor, which undergoes hydroxylation at the 12th carbon position. This reaction often requires catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction of this compound can result in the formation of saturated alcohols.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(12S)-12-Hydroxyheptadeca-8,10-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (12S)-12-Hydroxyheptadeca-8,10-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and diene structure allow it to participate in various biochemical reactions, potentially modulating enzyme activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(12R)-12-Hydroxyheptadeca-8,10-dienoic acid: A stereoisomer with different biological activity.
Heptadeca-8,10-dienoic acid: Lacks the hydroxy group, resulting in different chemical properties.
12-Hydroxyheptadecanoic acid: Saturated analog with distinct reactivity.
Uniqueness: (12S)-12-Hydroxyheptadeca-8,10-dienoic acid is unique due to its specific stereochemistry and the presence of both hydroxy and diene functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65529-85-3 |
|---|---|
Molekularformel |
C17H30O3 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(12S)-12-hydroxyheptadeca-8,10-dienoic acid |
InChI |
InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h6,8,11,14,16,18H,2-5,7,9-10,12-13,15H2,1H3,(H,19,20)/t16-/m0/s1 |
InChI-Schlüssel |
INVCGLRLLKLTGP-INIZCTEOSA-N |
Isomerische SMILES |
CCCCC[C@@H](C=CC=CCCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC=CCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)


![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)

![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)


![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)





